4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety, and the thiadiazole ring carries a propyl substituent at the 4-position (Fig. 1). Its synthesis follows a multi-step route involving the coupling of ethyl 4-propyl-2-(pyridin-2-yl)thiazole-5-carboxylate derivatives with amines under classic coupling reagents (e.g., HATU or EDCI) to form the carboxamide bond .
Properties
Molecular Formula |
C14H13N5OS2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5OS2/c1-2-5-10-12(22-19-18-10)13(20)17-14-16-11(8-21-14)9-6-3-4-7-15-9/h3-4,6-8H,2,5H2,1H3,(H,16,17,20) |
InChI Key |
UKYZFCDFQUSERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-bromoketones with 2-aminopyridine under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization reactions involving appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings with the propyl group and carboxamide functionality under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Physicochemical Properties
The compound belongs to a broader class of N-substituted 2-(4-pyridinyl)thiazole carboxamides. Key structural analogs include:
- 4-Methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide : Replaces the propyl group with a methyl substituent.
- 4-Phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide : Substitutes a phenyl group for propyl.
- 4-Methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides : Replaces the thiazole-pyridinyl moiety with a piperidinylidene system .
Table 1: Comparative Analysis of Key Features
*Calculated using Molinspiration software.
Biological Activity
The compound 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a member of the thiazole and thiadiazole family of compounds, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting α-bromoketones with 2-aminopyridine in toluene using iodine and tert-butyl hydroperoxide as reagents.
- Formation of the Thiadiazole Ring : Cyclization reactions involving appropriate precursors under specific conditions lead to the formation of the thiadiazole ring.
- Final Coupling : The thiazole and thiadiazole rings are coupled with the propyl group and carboxamide functionality to yield the final product.
Antimicrobial Properties
Research indicates that 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial activity. Notably:
- Minimum Inhibitory Concentration (MIC) : The compound has shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 μM .
- Fungal Activity : It also demonstrates antifungal activity against species such as Candida, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For instance, it has been shown to bind effectively to DNA gyrase, a key enzyme in bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .
Structure-Activity Relationship (SAR)
The structural features of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide contribute significantly to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5OS2 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
| InChI Key | UKYZFCDFQUSERE-UHFFFAOYSA-N |
These properties highlight the compound's potential as a drug candidate due to its favorable pharmacokinetic parameters and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics .
Case Studies
Several studies have evaluated the biological activity of similar compounds in the thiazole and thiadiazole class:
- Thiazolopyridine Derivatives : Compounds related to thiazolopyridines have demonstrated promising antibacterial properties comparable to established antibiotics like ciprofloxacin .
- Benzimidazole Derivatives : Research on benzimidazole derivatives has shown that modifications can enhance antimicrobial efficacy while maintaining good drug-like properties .
These studies underscore the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
